molecular formula C6H6ClN3O B1585356 2-Chloro-N-pyrimidin-2-yl-acetamide CAS No. 52687-97-5

2-Chloro-N-pyrimidin-2-yl-acetamide

Cat. No. B1585356
CAS RN: 52687-97-5
M. Wt: 171.58 g/mol
InChI Key: JHKOSWFVNOWHEU-UHFFFAOYSA-N
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Description

2-Chloro-N-pyrimidin-2-yl-acetamide is a chemical compound with the molecular formula C6H6ClN3O .


Synthesis Analysis

The synthesis of 2-Chloro-N-pyrimidin-2-yl-acetamide and its derivatives has been reported in several studies . These compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-pyrimidin-2-yl-acetamide can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-N-pyrimidin-2-yl-acetamide have been studied in the context of its use as a starting material for the synthesis of various derivatives .


Physical And Chemical Properties Analysis

2-Chloro-N-pyrimidin-2-yl-acetamide has a molecular weight of 171.58400 and a density of 1.425g/cm3 . The melting point is reported to be 150-153ºC .

Scientific Research Applications

Synthesis and Structural Studies

  • General Synthesis Routes : A study by Brown and Waring (1977) describes a general synthesis route for 2-(pyrimidin-2'-yl)acetic acids and their derivatives, demonstrating the fundamental chemistry of compounds related to 2-Chloro-N-pyrimidin-2-yl-acetamide (Brown & Waring, 1977).
  • Crystal Structure Analysis : Research on crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, a compound structurally similar to 2-Chloro-N-pyrimidin-2-yl-acetamide, highlights the conformation and inclination of pyrimidine rings in these molecules (Subasri et al., 2017).

Applications in Medicinal Chemistry

  • Anti-Tuberculosis and Anti-Microbial Activity : A study by Soni and Patel (2017) discusses the synthesis of isoniazid clubbed pyrimidine derivatives, including compounds related to 2-Chloro-N-pyrimidin-2-yl-acetamide, and their evaluation for antimicrobial and antituberculosis activity (Soni & Patel, 2017).
  • Potential for HIV-1 Protease Inhibitors : Zhu et al. (2019) identified pyrimidine-based compounds as potent inhibitors of HIV-1 protease, suggesting the potential role of related structures like 2-Chloro-N-pyrimidin-2-yl-acetamide in the development of antiviral drugs (Zhu et al., 2019).

Quantum Chemical and Molecular Docking Studies

  • Quantum Chemical Insight : A study by Mary et al. (2020) focuses on the quantum chemical analysis of a molecule structurally akin to 2-Chloro-N-pyrimidin-2-yl-acetamide, providing insights into its molecular structure and potential applications in antiviral research (Mary et al., 2020).

Safety And Hazards

Specific safety and hazard information for 2-Chloro-N-pyrimidin-2-yl-acetamide is not available in the retrieved sources .

Future Directions

The future directions for the research on 2-Chloro-N-pyrimidin-2-yl-acetamide could involve the development of novel anti-fibrotic drugs . Further studies could also focus on exploring its potential applications in other areas of medicinal chemistry.

properties

IUPAC Name

2-chloro-N-pyrimidin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-5(11)10-6-8-2-1-3-9-6/h1-3H,4H2,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKOSWFVNOWHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350434
Record name 2-Chloro-N-pyrimidin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-pyrimidin-2-yl-acetamide

CAS RN

52687-97-5
Record name 2-Chloro-N-pyrimidin-2-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(pyrimidin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2 amino-pyrimidine (2.0 g) in dry dichloromethane (17 mL) under nitrogen at 0° C. was treated with triethylamine (2.6 mL) followed by slow addition of chloroacetyl chloride (1.5 mL 18.4 mmol). The reaction mixture was allowed to warm up to room temperature. After 2h, the mixture was partitioned between dichioromethane and water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
TS Ahmed - Journal of Kufa for Chemical Sciences, 2011 - journal.uokufa.edu.iq
In this study Schiff basses (1) have been prepared by the reaction of 2-aminopyrimidine with  benzaldehyde derivatives then Thiazolidene-4-none (2), imidazolidine-4-ones (3), and …
Number of citations: 3 www.journal.uokufa.edu.iq
PGA Nikaljea, S Choudharia, H Une - Pelagia Res Library, 2012 - researchgate.net
The work reports facile synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives 3 (ao), accomplished in good yields in …
Number of citations: 16 www.researchgate.net
RQ Kmal, SA Behget, MN Husean - researchgate.net
A group of substituted formazine derivatives was prepared through several steps where the first step was the preparation of compound (1) by reacting chloroacetyl chloride with 2-…
Number of citations: 0 www.researchgate.net
M Kücükdisli, H Bel-Abed, D Cirillo… - Journal of Medicinal …, 2023 - ACS Publications
Class II phosphoinositide-3-kinases (PI3Ks) play central roles in cell signaling, division, migration, and survival. Despite evidence that all PI3K class II isoforms serve unique cellular …
Number of citations: 4 pubs.acs.org

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